molecular formula C12H13ClO3 B8814108 Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate

Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate

Cat. No.: B8814108
M. Wt: 240.68 g/mol
InChI Key: APEPJDVCAWLUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate is a useful research compound. Its molecular formula is C12H13ClO3 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

methyl 3-chloro-4-(cyclopropylmethoxy)benzoate

InChI

InChI=1S/C12H13ClO3/c1-15-12(14)9-4-5-11(10(13)6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3

InChI Key

APEPJDVCAWLUBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CC2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-4-hydroxy-benzoic acid methyl ester (1.1 g, 6.0 mmol, 1.0 eq) was dissolved in acetone (14 mL), NaI (0.45 g, 3.0 mmol, 0.5 eq) and K2CO3 (1.66 g, 12.0 mmol, 2.0 eq) were added ad the mixture was stirred at room temperature for 20 min. (Bromomethyl)cyclopropane (0.53 mL, 5.4 mmol, 0.9 eq) was added, and the mixture was refluxed for 2 days. The solvent was concentrated under reduced pressure, NaOH 10% was added, and the crude was extracted with DCM and dried. The title product (0.88 g, yield 32%) was recovered and used without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Yield
32%

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